12-OAHSA-d17

Isotope dilution mass spectrometry Internal standard validation Lipid quantification

12-OAHSA-d17 is a stable isotope-labeled analog of 12-OAHSA, a branched fatty acid ester of hydroxy fatty acid (FAHFA) in which oleic acid is esterified at the 12th carbon of hydroxy stearic acid. It contains 17 deuterium atoms at positions 11, 11′, 12, 12′, 13, 13′, 14, 14′, 15, 15′, 16, 16′, 17, 17′, 18, 18, and 18 of the oleic acid chain.

Molecular Formula C36H51D17O4
Molecular Weight 582
Cat. No. B1164182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-OAHSA-d17
Synonyms11-carboxy-1-hexylundecyl ester-9Z-octadecenoic-11,11/',12,12/',13,13/',14,14/',15,15/',16,16/',17,17/',18,18,18-d17 acid
Molecular FormulaC36H51D17O4
Molecular Weight582
Structural Identifiers
SMILESOC(CCCCCCCCCCC(OC(CCCCCCC/C=CC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])=O)CCCCCC)=O
InChIInChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13-/i1D3,3D2,5D2,7D2,9D2,10D2,11D2,12D2
InChIKeyOCHJVQODRYVDAA-QVXTUTMISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-OAHSA-d17: Deuterated Internal Standard for Quantitative Lipidomics of the Anti-Inflammatory FAHFA, 12-OAHSA


12-OAHSA-d17 is a stable isotope-labeled analog of 12-OAHSA, a branched fatty acid ester of hydroxy fatty acid (FAHFA) in which oleic acid is esterified at the 12th carbon of hydroxy stearic acid. It contains 17 deuterium atoms at positions 11, 11′, 12, 12′, 13, 13′, 14, 14′, 15, 15′, 16, 16′, 17, 17′, 18, 18, and 18 of the oleic acid chain . 12-OAHSA itself is an endogenous lipid member of the OAHSA family—the most abundantly expressed FAHFA subfamily in the serum of glucose-tolerant AG4OX mice [1]—and has been identified as a bioactive component of olive oil that mitigates obesity-induced inflammation and improves glucose homeostasis in insulin-resistant models [2]. The d17-labeled compound is intended exclusively as an internal standard for the quantification of 12-OAHSA by GC-MS or LC-MS .

Why 12-OAHSA-d17 Cannot Be Replaced by Other FAHFA Internal Standards or Non-Labeled Methods for 12-OAHSA Quantification


FAHFA families are defined by the identity of the esterified fatty acid and the position of the ester bond on the hydroxy fatty acid backbone; OAHSA isomers (5-OAHSA, 9-OAHSA, 12-OAHSA, 13-OAHSA) exhibit distinct biological activities, tissue distributions, and chromatographic behaviors [1]. 12-OAHSA-d17 is chemically and isotopically matched specifically to the 12-OAHSA analyte, ensuring co-elution and identical ionization efficiency—critical for accurate isotope dilution mass spectrometry. Using a mismatched internal standard such as 5-OAHSA-d17 or 9-OAHSA-d17 introduces differential matrix effects and recovery biases because the ester linkage position alters hydrophobicity and retention time [2]. Furthermore, PAHSA-class internal standards (e.g., 12-PAHSA-d31) suffer from significantly higher background contamination—up to 50% of total signal in some runs—while OAHSAs exhibit much lower background, making OAHSA-matched internal standards like 12-OAHSA-d17 inherently more reliable for OAHSA quantification [3]. Non-isotopic external calibration cannot correct for extraction losses, ion suppression, or injection variability, and 13C-labeled alternatives (e.g., 13C18-12-OAHSA) may not be commercially available at comparable purity or cost [4].

12-OAHSA-d17: Quantitative Differentiation Evidence for Procurement Decision-Making


Isotopic Purity: 12-OAHSA-d17 Delivers ≥99% Deuterated Forms with ≤1% d0 Contamination

12-OAHSA-d17 is supplied with a certified isotopic purity of ≥99% deuterated forms (d1–d17) and ≤1% non-deuterated (d0) species . This specification is critical because the d0 contaminant directly contributes to the measured analyte signal, causing systematic overestimation of endogenous 12-OAHSA concentrations. Competing deuterated FAHFA internal standards from alternative vendors may report lower purity thresholds (e.g., ≥98% or ≥95%) , and the ≤1% d0 specification is not uniformly guaranteed across all suppliers. The high deuteration extent (17 positions) ensures a mass shift of +17 Da, which cleanly separates the internal standard from the natural isotopic envelope of the analyte in both full-scan and MRM modes [1].

Isotope dilution mass spectrometry Internal standard validation Lipid quantification

Isomer-Specific Analyte Matching: 12-OAHSA-d17 Quantifies 12-OAHSA Without Cross-Reactivity to 5-OAHSA or 9-OAHSA

12-OAHSA-d17 is structurally identical to the 12-OAHSA analyte except for the deuterium labels on the oleic acid chain; the ester linkage at the 12-position of hydroxy stearic acid is preserved, ensuring identical chromatographic retention and ionization efficiency . In contrast, 5-OAHSA-d17 and 9-OAHSA-d17 differ in the position of the ester bond, leading to altered hydrophobicity, distinct LC retention times, and different MS/MS fragmentation patterns [1]. Published MRM transition tables confirm that 12-OAHSA and 13C18-12-OAHSA (the 13C-labeled analog) use unique Q1/Q3 transitions (563.5→281.2 for OAHSA; 581.6→299.3 for 13C18-12-OAHSA) that differ from those of other OAHSA isomers [2]. Using 5-OAHSA-d17 to quantify 12-OAHSA would introduce retention time mismatch, differential ion suppression, and inaccurate recovery correction because the two isomers do not co-elute under standard FAHFA chromatographic conditions [1].

FAHFA isomer quantification Positional isomer selectivity LC-MS/MS MRM method

Lower Analytical Background: OAHSA-Based Internal Standards Avoid the High PAHSA Background That Plagues FAHFA Quantification

A critical differentiator for OAHSA-class internal standards is the inherently lower background signal compared to PAHSA-class standards. Kolar et al. (2018) demonstrated that PAHSA background from solid-phase extraction (SPE) cartridges can account for up to 50% of the total PAHSA signal in serum measurements, with lot-to-lot variation in contaminant profiles [1]. In contrast, OAHSAs exhibit a much lower background signal, making them easier to measure with higher signal-to-noise ratios [1]. Because 12-OAHSA-d17 is an OAHSA-class standard—with the deuterium label on the oleic acid chain rather than the palmitic acid chain used in PAHSA standards—it avoids the phthalate and plasticizer-derived background contamination that co-elutes with PAHSAs under standard FAHFA chromatographic conditions [1]. This translates to a lower limit of quantification (LLOQ) and greater dynamic range for 12-OAHSA measurement in low-abundance matrices such as human serum.

FAHFA analytical chemistry Background contamination SPE artifacts

Biological Relevance: 12-OAHSA, the Analyte Quantified by 12-OAHSA-d17, Is the Most Abundantly Expressed OAHSA Isomer in Serum and a Component of Olive Oil with Validated Anti-Inflammatory Activity

The biological significance of the analyte being quantified directly influences the procurement value of the internal standard. 12-OAHSA was identified as the most abundant OAHSA isomer in olive oil, the dietary oil with the highest total OAHSA content [1]. In diet-induced obese (HFD) mice, 12-OAHSA administration (via mini-pump at 0.15 μL/h for 151 days) significantly improved glucose homeostasis independently of body weight change [1]. Quantitatively, 12-OAHSA-treated obese mice showed markedly reduced accumulation of CD11c+ adipose tissue macrophages and CD4+/CD8+ adipose tissue T lymphocytes, with concomitant suppression of pro-inflammatory cytokine gene expression and NF-κB signaling pathway activity [1]. In vitro, 12-OAHSA (25 μM, 24 h) inhibited LPS-induced secretion of TNF-α, IL-1β, IL-6, and Nos2 in RAW 264.7 macrophages . In contrast, 9-OAHSA showed hepatotoxic effects at comparable doses (13 mg/kg gavage) with elevated plasma ALT and AST, while 9-PAHSA was more metabolically beneficial and less hepatotoxic [2]. These divergent biological profiles underscore why quantification of 12-OAHSA—and not a generic OAHSA measurement—is required for studies of dietary lipid bioactivity and metabolic disease intervention.

Obesity-induced inflammation Adipose tissue macrophages Insulin sensitization

Deuterium Labeling Extent: 17 Deuterium Atoms Provide Superior Mass Resolution from Analyte Compared to Fewer-Labeled Internal Standards

12-OAHSA-d17 incorporates 17 deuterium atoms specifically on the oleic acid moiety (positions 11 through 18), producing a nominal mass shift of +17 Da relative to the unlabeled 12-OAHSA analyte (monoisotopic mass: 564.51 Da vs. ~581.6 Da for d17) . This large mass shift ensures complete baseline separation from the natural isotopic envelope of the analyte, which is dominated by 13C contributions. In comparison, FAHFA internal standards with fewer deuterium labels—such as 9-PAHSA-d4 (+4 Da) or 12-PAHSA-d31 (31 deuterium labels but on a palmitic acid backbone)—either risk isotopic overlap with the analyte's [M+2] and [M+4] peaks or belong to a different FAHFA class with distinct chromatographic behavior [1]. The 17-label design of 12-OAHSA-d17 is specifically optimized: the deuterium atoms are placed on the oleic acid chain, which does not undergo exchange with protic solvents under standard storage and analysis conditions (storage at −20°C; stability ≥2 years) . This contrasts with deuterium labels placed α to carbonyl groups, which are prone to H/D back-exchange in aqueous mobile phases [2].

Stable isotope labeling Mass shift Isotopic envelope separation

Validated Solubility and Formulation Compatibility: 12-OAHSA-d17 Provides Multi-Solvent Flexibility for Diverse Experimental Workflows

12-OAHSA-d17 is supplied as a 1 mg/mL solution in methyl acetate and demonstrates quantified solubility in four biologically and analytically relevant solvent systems: DMF (20 mg/mL), DMSO (15 mg/mL), Ethanol (20 mg/mL), and Ethanol:PBS pH 7.2 (1:1, 0.5 mg/mL) . This multi-solvent compatibility is critical for method development because the internal standard must be spiked into the sample matrix without causing analyte precipitation or phase separation. The methyl acetate formulation allows direct dilution into organic extraction solvents commonly used in Folch or Bligh-Dyer lipid extractions, while the DMSO and ethanol solubility supports direct addition to cell culture media for in vitro tracer studies [1]. By comparison, PAHSA-class deuterated standards (e.g., 12-PAHSA-d31) may exhibit different solubility profiles due to the saturated palmitic acid chain versus the mono-unsaturated oleic acid chain of 12-OAHSA-d17, potentially limiting solvent compatibility in certain workflows .

Internal standard formulation Solubility screening Method development

12-OAHSA-d17: Recommended Procurement Scenarios Based on Quantitative Differentiation Evidence


Isomer-Specific Quantification of 12-OAHSA in Dietary Oils and Biological Tissues for Nutritional Biochemistry Studies

Research groups investigating the distribution and bioactivity of OAHSA isomers in dietary oils (olive oil, fish oil, corn oil, soybean oil) require 12-OAHSA-d17 as the internal standard for absolute quantification of 12-OAHSA by LC-MS/MS. As demonstrated by Moyo et al. (2022), 12-OAHSA is the most abundant OAHSA in olive oil and its levels correlate with anti-inflammatory efficacy in adipose tissue [1]. Using 12-OAHSA-d17 ensures that the reported 12-OAHSA concentrations are corrected for extraction efficiency and matrix-specific ion suppression, which vary between oil types and biological matrices. The ≥99% deuterated purity and ≤1% d0 specification are essential for detecting the relatively low OAHSA concentrations in human plasma . This scenario directly leverages the isomer specificity and isotopic purity evidence established in Evidence Items 1 and 2.

Clinical Lipidomics of Insulin Resistance: Quantifying 12-OAHSA as a Biomarker in Serum from Obese and Diabetic Cohorts

Clinical studies measuring circulating FAHFA levels in insulin-resistant versus insulin-sensitive human subjects require maximal analytical sensitivity and minimal background interference. The OAHSA-class internal standard 12-OAHSA-d17 is preferred over PAHSA-class standards because OAHSAs exhibit much lower background signal from SPE cartridge contaminants—a critical advantage when measuring the low-abundance FAHFA levels in human serum where PAHSA background can reach 50% of total signal [2]. Combined with the +17 Da mass shift that cleanly separates the internal standard from the analyte's natural isotope envelope (Evidence Item 5), 12-OAHSA-d17 enables reliable quantification at the sub-nanomolar concentrations expected in human circulation. This scenario is directly supported by the analytical background evidence in Evidence Item 3 and the mass resolution evidence in Evidence Item 5.

In Vitro Macrophage Immunology: Tracing 12-OAHSA Uptake and Metabolism with Deuterated Internal Standard Normalization

Investigators studying the anti-inflammatory mechanism of 12-OAHSA in macrophages (e.g., LPS-induced TNF-α and IL-1β suppression at 25 μM) require 12-OAHSA-d17 for both method calibration and potential tracer studies . The DMSO solubility (15 mg/mL) enables direct addition to cell culture without solvent toxicity, while the Ethanol:PBS compatibility (0.5 mg/mL) supports spike-in to aqueous incubation media. Because 12-OAHSA has been shown to localize near the plasma membrane and modulate arachidonic acid production upon cellular entry [3], accurate quantification of intracellular 12-OAHSA pools using 12-OAHSA-d17 as an internal standard is essential for correlating cellular uptake kinetics with downstream anti-inflammatory signaling. This scenario draws on the solubility and formulation evidence in Evidence Item 6 and the biological activity evidence in Evidence Item 4.

FAHFA Method Development and Inter-Laboratory Standardization: 12-OAHSA-d17 as a Reference Material for MRM-Based Assay Validation

Core metabolomics facilities and contract research organizations developing high-throughput FAHFA quantification assays benefit from 12-OAHSA-d17 as a well-characterized reference standard with defined MRM transitions, certified purity, and documented stability (≥2 years at −20°C) . The availability of published MRM parameters for the 12-OAHSA/12-OAHSA-d17 pair (Q1 563.5→Q3 281.2 for the analyte; corresponding shift for the d17 internal standard) facilitates rapid method transfer between laboratories [2]. The guaranteed ≤1% d0 contamination enables accurate calibration curve construction without the need for d0-correction algorithms that are required when using internal standards with higher d0 impurity. This scenario is supported by all six evidence items, with particular weight on isotopic purity (Item 1) and isomer-specific matching (Item 2).

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